molecular formula C18H15ClO2S B14527376 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- CAS No. 62323-60-8

1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl-

Cat. No.: B14527376
CAS No.: 62323-60-8
M. Wt: 330.8 g/mol
InChI Key: UVWFUVZENFORAH-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- is a complex organic compound characterized by the presence of a thienyl group, a chlorine atom, and two phenyl groups attached to an ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxaldehyde with diphenylmethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediol, 2-(5-bromo-2-thienyl)-1,1-diphenyl-
  • 1,2-Ethanediol, 2-(5-methyl-2-thienyl)-1,1-diphenyl-

Uniqueness

Compared to similar compounds, 1,2-Ethanediol, 2-(5-chloro-2-thienyl)-1,1-diphenyl- is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules.

Properties

CAS No.

62323-60-8

Molecular Formula

C18H15ClO2S

Molecular Weight

330.8 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-1,1-diphenylethane-1,2-diol

InChI

InChI=1S/C18H15ClO2S/c19-16-12-11-15(22-16)17(20)18(21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17,20-21H

InChI Key

UVWFUVZENFORAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=C(S3)Cl)O)O

Origin of Product

United States

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